molecular formula C21H18BrFN2O3S B2687142 N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide CAS No. 451481-26-8

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide

Cat. No. B2687142
M. Wt: 477.35
InChI Key: DFQHSHMYWLDQTO-UHFFFAOYSA-N
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Description

This compound appears to be an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “N-(4-bromophenyl)” part suggests a bromine atom on the fourth carbon of a benzene ring attached to the nitrogen atom of the amide group. The “5-[ethyl(phenyl)sulfamoyl]” part suggests an ethyl group and a phenyl group attached to a sulfamoyl group (SO2NH2) on the fifth carbon of the benzene ring. The “2-fluorobenzamide” part suggests a fluorine atom on the second carbon of the benzene ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the bromine and fluorine atoms, and the attachment of the ethyl(phenyl)sulfamoyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the amide group, and the various substituents (bromine, fluorine, ethyl, phenyl, and sulfamoyl). The positions of these substituents on the benzene ring would influence the compound’s chemical properties and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing bromine and fluorine atoms, as well as the electron-donating amide and sulfamoyl groups. The compound could potentially undergo various types of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and others.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could affect its solubility in different solvents. The bromine and fluorine atoms could influence its boiling and melting points.


Scientific Research Applications

Bromophenol Derivatives in Marine Algae

Research on bromophenol derivatives from the red alga Rhodomela confervoides revealed a collection of novel compounds. These compounds were investigated for their potential in various applications including their activity against human cancer cell lines and microorganisms, but were found inactive in these contexts (Zhao et al., 2004).

Sulfanilamide Derivatives and Their Properties

In the study of sulfanilamide derivatives, compounds like N-[4-(phenylsulfamoyl)phenyl]acetamide were synthesized and characterized. These derivatives were examined for their antibacterial and antifungal activities, but no significant antibacterial activity was observed, and none showed antifungal activity (Lahtinen et al., 2014).

Nitrogen-Containing Bromophenols from Marine Red Algae

A study on marine red alga Rhodomela confervoides identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Synthetic Methods and Antimicrobial Studies

Various synthetic methods have been explored for related compounds, like the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals (Qiu et al., 2009). Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine has been investigated for their antimicrobial properties (Desai et al., 2013).

Applications in Radiolabeled Compounds

Research on radiolabeled compounds, such as [(18)F]p-MPPF, has been conducted for studying 5-HT(1A) receptors with PET, indicating potential applications in neurological research (Plenevaux et al., 2000).

Adsorption Studies for Environmental Applications

N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide has been used for the removal of Ni(II) from aqueous solutions, showcasing its potential in environmental cleanup applications (Rahman & Nasir, 2019).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties. For example, if it’s volatile, it might pose an inhalation risk. If it’s reactive, it might need to be stored under specific conditions to prevent unwanted reactions.


Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials.


Please note that this is a general analysis based on the structure of the compound. The actual properties and reactivity of the compound could vary. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c1-2-25(17-6-4-3-5-7-17)29(27,28)18-12-13-20(23)19(14-18)21(26)24-16-10-8-15(22)9-11-16/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHSHMYWLDQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide

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